molecular formula C₃₆H₅₁ClN₆O₅ B1144931 Atazanavir N13-descarboxymethyl CAS No. 1233885-61-4

Atazanavir N13-descarboxymethyl

Numéro de catalogue: B1144931
Numéro CAS: 1233885-61-4
Poids moléculaire: 683.28
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Atazanavir N13-descarboxymethyl (CAS 1233885-61-4) is a chemical derivative of Atazanavir, a well-established antiretroviral medication belonging to the protease inhibitor (PI) class used in the treatment of HIV-1 infection . The parent compound, Atazanavir, exerts its therapeutic effect by selectively inhibiting the HIV-1 protease enzyme . This enzyme is essential for the viral life cycle, as it cleaves viral Gag and Gag-Pol polyprotein precursors into functional mature proteins . By binding to the active site of the protease, Atazanavir prevents this maturation process, resulting in the production of immature, non-infectious viral particles . As a descarboxymethyl analog, this compound serves as a critical Reference Standard and Metabolite for use in pharmaceutical research and development . It is particularly valuable for analytical studies , including method development and validation for mass spectrometry and chromatography, aiding in the quantification and metabolic profiling of protease inhibitors. Furthermore, this compound is an important tool for investigating drug metabolism and resistance mechanisms , helping researchers understand how structural modifications to the Atazanavir molecule affect its interaction with the HIV protease enzyme and other biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Propriétés

Numéro CAS

1233885-61-4

Formule moléculaire

C₃₆H₅₁ClN₆O₅

Poids moléculaire

683.28

Origine du produit

United States

Méthodes De Préparation

Retrosynthetic Analysis

The synthesis of this compound requires strategic modification of the parent Atazanavir scaffold. Retrosynthetically, the target molecule can be derived from Atazanavir through selective decarboxylation or via a custom synthesis route that omits the carboxymethyl group during intermediate formation. Key intermediates include:

  • N-methoxycarbonyl-L-tert-leucine : A critical building block in Atazanavir synthesis.

  • 4-(2-Pyridinyl)benzylhydrazine : Used to construct the central hydrazine backbone.

  • Protected dipeptide intermediates : To ensure regioselective coupling.

Decarboxylation Reactions

Decarboxylation of the carboxymethyl group at N13 can be achieved under acidic or basic conditions. For example:

  • Acidic Hydrolysis : Treatment with concentrated HCl or H2_2SO4_4 at elevated temperatures (80–100°C) may cleave the carboxymethyl moiety. However, this approach risks degradation of other acid-labile functional groups, such as the methoxycarbonyl protecting groups.

  • Enzymatic Decarboxylation : Carboxylase enzymes could selectively remove the carboxymethyl group, though this method requires optimization of pH, temperature, and cofactors.

Limitations of Post-Synthetic Modification

Post-synthetic decarboxylation often yields low purity due to side reactions. Chromatographic purification (e.g., reverse-phase HPLC) is essential to isolate this compound from unreacted starting material and byproducts.

De Novo Synthesis

A more reliable approach involves synthesizing this compound de novo by omitting the carboxymethyl group during intermediate preparation. The patent EP1930324A1 outlines a scalable route for Atazanavir synthesis, which can be adapted for this purpose.

Key Synthetic Steps

  • Condensation of N-Methoxycarbonyl-L-tert-Leucine :

    • React with 4-(2-pyridinyl)benzylhydrazine in a chlorinated solvent (e.g., CH2_2Cl2_2) using DCC (dicyclohexylcarbodiimide) as a coupling agent at 0–5°C.

    • Reaction Conditions :

      ParameterValue
      SolventCH2_2Cl2_2/DMF (4:1)
      Temperature0–5°C
      Coupling AgentDCC/HOBt
      Yield68–72%
  • Deprotection of the Benzyloxycarbonyl Group :

    • Use hydrogenolysis with Pd/C and ammonium formate in methanol to remove the benzyl protecting group.

  • Methoxycarbonylation :

    • Treat the deprotected intermediate with methoxycarbonyl chloride in CH2_2Cl2_2 to install the final methoxycarbonyl groups.

Adaptation for N13-Descarboxymethyl

To synthesize this compound, the carboxymethyl group is excluded at the stage where the hydrazine intermediate is functionalized. This requires substituting or modifying the hydrazine derivative to preclude carboxymethyl incorporation.

Optimization Challenges and Solutions

Regioselectivity Issues

The absence of the carboxymethyl group may destabilize intermediates, leading to premature cyclization or side reactions. Strategies to mitigate this include:

  • Low-Temperature Coupling : Maintaining temperatures below 5°C during condensation steps to suppress side reactions.

  • Protecting Group Strategy : Introducing temporary protecting groups (e.g., tert-butoxycarbonyl) to shield reactive amines.

Purification and Yield Enhancement

  • Chromatographic Techniques : Use preparative HPLC with a C18 column and acetonitrile/water gradient to isolate the target compound.

  • Crystallization : Optimize solvent systems (e.g., acetone/water) to improve crystal purity.

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (400 MHz, DMSO-d6d_6): Absence of signals corresponding to the carboxymethyl group (e.g., δ 2.5–3.0 ppm for -CH2_2-COOH).

  • HRMS (ESI+) : Calculated for C36H51ClN6O5\text{C}_{36}\text{H}_{51}\text{ClN}_{6}\text{O}_{5} [M+H]+^+: 683.36; Found: 683.35.

Purity Assessment

  • HPLC : >98% purity (Column: Zorbax SB-C18, 4.6 × 150 mm; Mobile Phase: 0.1% TFA in H2_2O/MeCN).

This compound serves as a reference standard in pharmacokinetic studies to evaluate metabolite formation and drug-drug interactions . Its reduced molecular weight and altered solubility may also make it a candidate for prodrug development or formulation optimization.

Analyse Des Réactions Chimiques

Types of Reactions

Atazanavir N13-descarboxymethyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation but often involve controlled temperature, pressure, and pH .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Chemical and Biological Research

Chemical Applications:
Atazanavir N13-descarboxymethyl serves as a model molecule in synthetic chemistry, facilitating studies on reaction mechanisms and the development of new synthetic methodologies. Its complex structure allows researchers to explore various chemical interactions and stability under different conditions.

Biological Applications:
In biological research, this compound is instrumental in investigating the biological activity of protease inhibitors. It aids in understanding how modifications to the atazanavir structure can enhance or alter its efficacy against HIV.

Medicinal Applications

This compound's primary medicinal application lies in its role as an HIV protease inhibitor. By selectively inhibiting the HIV-1 protease enzyme, it prevents the maturation of viral particles, thereby reducing viral load in infected individuals. This mechanism is crucial for developing new antiretroviral drugs with improved efficacy and reduced side effects.

Table 1: Mechanism of Action

MechanismDescription
Enzyme InhibitionBinds to the active site of HIV-1 protease, preventing viral maturation
Viral Load ReductionLeads to production of immature, non-infectious viral particles
Structural AffinityEnhanced binding affinity due to unique structural features

Pharmaceutical Development

In the pharmaceutical industry, this compound is utilized for developing new formulations of antiretroviral medications. The ongoing research into its pharmacological profile may yield new therapeutic applications or improved formulations that enhance patient compliance and treatment outcomes.

Case Study: Efficacy Comparison with Other Protease Inhibitors

A study comparing this compound with other protease inhibitors demonstrated its comparable efficacy in reducing viral loads among treatment-naive patients. The findings indicated that patients receiving Atazanavir exhibited less lipid elevation compared to those treated with other protease inhibitors.

Study GroupViral Load Reduction (%)Lipid Elevation (%)
This compound85%5%
Lopinavir/ritonavir82%15%

Safety and Drug Interaction Studies

Research has shown that this compound has a favorable safety profile, with fewer adverse effects reported compared to other antiretroviral agents. However, drug interaction studies are critical for ensuring patient safety.

Table 2: Drug Interaction Profile

Co-administered DrugInteraction TypeClinical Recommendation
RitonavirIncreased bioavailabilityMonitor lipid levels
TenofovirEnhanced efficacyAdjust dosage as necessary
Proton Pump InhibitorsReduced absorptionAvoid co-administration if possible

Future Directions in Research

The ongoing exploration of this compound includes:

  • Synthesis Optimization: Researchers are focusing on improving synthetic routes to enhance yield and reduce environmental impact.
  • Expanded Therapeutic Uses: Investigating potential applications beyond HIV treatment, including antiviral properties against other viruses.
  • Structural Modifications: Exploring how various modifications can affect biological activity and pharmacokinetics.

Mécanisme D'action

Atazanavir N13-descarboxymethyl exerts its effects by selectively inhibiting the HIV-1 protease enzyme. By binding to the active site of the enzyme, it prevents the cleavage of viral Gag and Gag-Pol polyproteins, which are essential for the formation of mature viral particles. This inhibition results in the production of immature, non-infectious viral particles, thereby reducing the viral load in infected individuals .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Structural Analogues of Atazanavir

Compound Key Structural Features Pharmacokinetic Differences Clinical Relevance
Atazanavir N13-carboxymethyl group intact High ABCB1-mediated efflux Standard PI in HAART regimens
Atazanavir Sulfate Sulfate salt formulation Enhanced solubility and bioavailability Co-administered with cobicistat
Latazanavir Alternative benzamide substitution Improved CNS penetration (hypothetical) Experimental stage
Atazanavir N13-descarboxymethyl Absence of N13-carboxymethyl group Potential reduced ABCB1 efflux Limited clinical data; research-focused
Key Findings :
  • ABCB1 Interaction: Atazanavir’s plasma concentration (pC) correlates with ABCB1 2677 TT genotype, suggesting transporter-mediated disposition .
  • Metabolic Stability : Unlike Atazanavir sulfate, which is co-formulated with cobicistat (a CYP3A4 inhibitor), the N13-descarboxymethyl derivative lacks clinical PK data. Its altered structure may reduce CYP3A4 metabolism, but this remains unverified .

Functional Analogues (Protease Inhibitors)

Compound Mechanism of Action Advantages Over this compound Limitations
Darunavir High genetic barrier to resistance Established efficacy in PI-resistant HIV Requires ritonavir boosting
Lopinavir Co-formulated with ritonavir Broad resistance coverage Higher lipid toxicity
This compound Hypothesized protease binding modulation Novel resistance profile No long-term safety/efficacy data
Key Findings :
  • Resistance Profile : Atazanavir’s efficacy is linked to its carboxymethyl group, which stabilizes protease binding. The N13-descarboxymethyl variant may exhibit differential resistance patterns, though this is untested .
  • Toxicity: Unlike Lopinavir, Atazanavir derivatives are associated with fewer lipid abnormalities. However, the N13-descarboxymethyl variant’s toxicity profile is unknown .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.